Potassium 3-bromo-4-fluorophenyltrifluoroborate
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Overview
Description
Potassium 3-bromo-4-fluorophenyltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-bromo-4-fluorophenyltrifluoroborate can be synthesized through the reaction of 3-bromo-4-fluorophenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of potassium trifluoroborates, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-bromo-4-fluorophenyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 3-bromo-4-fluorophenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium 3-bromo-4-fluorophenyltrifluoroborate exerts its effects in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Comparison: Potassium 3-bromo-4-fluorophenyltrifluoroborate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific cross-coupling reactions where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;(3-bromo-4-fluorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICMXVJZQVMJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)Br)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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